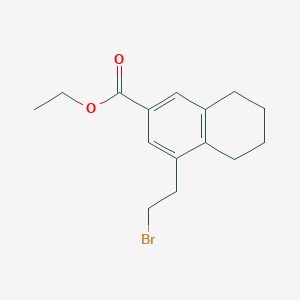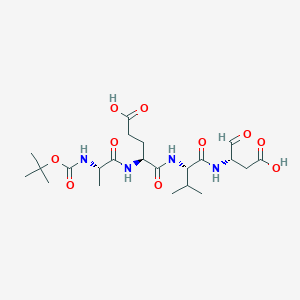
Boc-aevd-cho
概要
説明
Boc-AEVD-CHO, also known as N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, is a synthetic peptide inhibitor of caspase-8. Caspase-8 is a crucial enzyme involved in the apoptotic pathway, which is the process of programmed cell death. This compound is widely used in scientific research to study apoptosis and related cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-AEVD-CHO involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Coupling of Amino Acids: The amino acids are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin support using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production. Quality control measures, including mass spectrometry and HPLC, are used to verify the purity and identity of the final product.
化学反応の分析
Types of Reactions
Boc-AEVD-CHO primarily undergoes hydrolysis and reduction reactions. The aldehyde group (-CHO) in the compound is susceptible to reduction, forming the corresponding alcohol. Additionally, the peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group to an alcohol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can hydrolyze the peptide bonds.
Major Products
The major products formed from these reactions include the reduced alcohol derivative of this compound and the hydrolyzed peptide fragments.
科学的研究の応用
Boc-AEVD-CHO is extensively used in scientific research for various applications:
Apoptosis Studies: As a caspase-8 inhibitor, this compound is used to study the mechanisms of apoptosis and the role of caspase-8 in cell death pathways.
Cancer Research: It is employed in cancer research to investigate the apoptotic pathways in cancer cells and to develop potential therapeutic strategies targeting caspase-8.
Immunology: this compound is used to study the role of caspase-8 in immune cell regulation and inflammatory responses.
Neurodegenerative Diseases: Research on neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease utilizes this compound to understand the involvement of apoptosis in neuronal cell death.
作用機序
Boc-AEVD-CHO exerts its effects by inhibiting the activity of caspase-8. Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptotic pathway. Upon activation by death receptors, caspase-8 cleaves and activates downstream effector caspases, leading to apoptosis. This compound binds to the active site of caspase-8, preventing its activation and subsequent cleavage of downstream targets. This inhibition blocks the apoptotic signaling cascade, thereby preventing programmed cell death.
類似化合物との比較
Similar Compounds
Z-IETD-FMK: Another caspase-8 inhibitor that is widely used in apoptosis research.
Ac-IETD-CHO: A peptide aldehyde inhibitor of caspase-8 with similar inhibitory properties.
Z-LEHD-FMK: A caspase-9 inhibitor used to study the intrinsic apoptotic pathway.
Uniqueness
Boc-AEVD-CHO is unique due to its high selectivity for caspase-8 over other caspases. This selectivity allows for more precise studies of the extrinsic apoptotic pathway without significant off-target effects on other caspases. Additionally, its use of the Boc protecting group provides stability during synthesis and handling, making it a preferred choice for researchers.
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O10/c1-11(2)17(20(34)24-13(10-27)9-16(30)31)26-19(33)14(7-8-15(28)29)25-18(32)12(3)23-21(35)36-22(4,5)6/h10-14,17H,7-9H2,1-6H3,(H,23,35)(H,24,34)(H,25,32)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMIJEIFDIXCPX-WSMBLCCSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,5-Dimethylthiophen-3-yl)cyclopent-1-en-1-yl]-2,5-dimethylthiophene](/img/structure/B3252790.png)
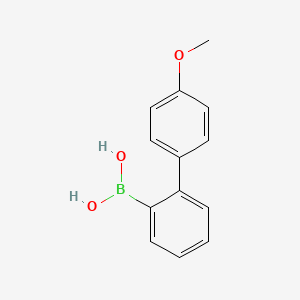
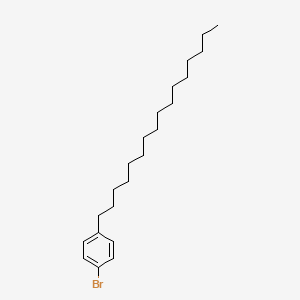
![2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile](/img/structure/B3252816.png)
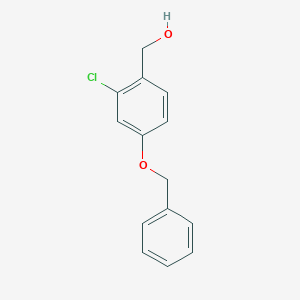
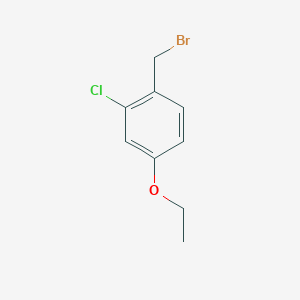
![1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3252834.png)
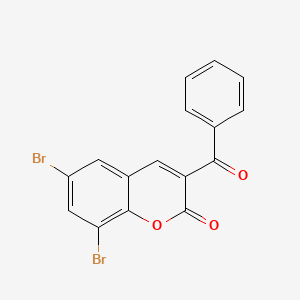
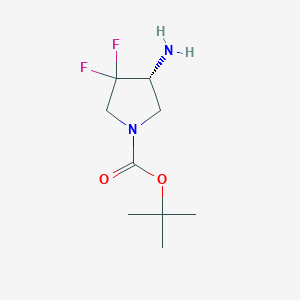
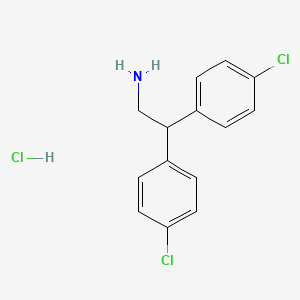


![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)
